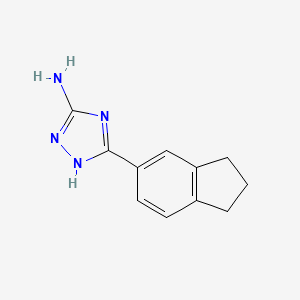

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine

Description

3-(2,3-Dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a dihydroindenyl group at position 3 and an amine at position 3. The dihydroindenyl moiety imparts unique steric and electronic properties, distinguishing it from simpler aryl-substituted triazolamines.

Properties

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-11-13-10(14-15-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPEDNNJFIGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with triethyl orthoformate and ammonium acetate to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolamine derivatives are widely studied for their diverse applications. Key structural analogs include:

Aryl-Substituted Triazolamines

- 3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine (CAS 502686-00-2) : Features a naphthalene group, enhancing π-π stacking interactions. It exhibits higher molecular weight (243.05 g/mol) and crystallinity compared to phenyl-substituted analogs .

- 3-Phenyl-1H-1,2,4-triazol-5-amine : A simpler analog with a phenyl group. Its lower steric bulk improves solubility but reduces thermal stability compared to bulkier substituents .

- 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) : Incorporates a CF₃ group, increasing electronegativity and thermal stability (decomposition temperature >200°C) .

Heterocyclic and Energetic Derivatives

- 1,3-Di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT) : Combines triazole and tetrazole rings, yielding a high nitrogen content (71.4%) for energetic applications. Its density (1.83 g/cm³) and detonation velocity (8.9 km/s) surpass conventional explosives .

- 5′-Nitro-3-(1H-tetrazol-5-yl)-2′H-[1,3′-bi(1,2,4-triazol)]-5-amine (ATNT) : Nitro groups enhance oxygen balance (+12.3%), critical for combustion performance .

Key Observations :

- Bulky substituents (naphthalene, dihydroindenyl) increase melting points and lipophilicity (LogP >3), impacting bioavailability .

- Nitro and tetrazole groups improve oxygen balance and detonation performance in energetic compounds .

Unique Advantages of 3-(2,3-Dihydro-1H-inden-5-yl) Substituent

The dihydroindenyl group offers:

Enhanced Steric Bulk : Improves binding affinity in receptor pockets compared to phenyl or naphthyl groups.

Synthonic Flexibility : Facilitates further functionalization at the indene ring for tailored applications .

Biological Activity

3-(2,3-Dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

The compound features a triazole moiety linked to a dihydroindene structure. This unique combination may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant biological activities. The following sections detail specific activities related to this compound.

Anticancer Activity

A study evaluating the anticancer potential of triazole derivatives highlighted that modifications to the triazole ring can enhance anticancer properties. The presence of an indene substituent may further improve efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Apoptosis induction |

| Triazole Derivative A | HeLa | 10.5 | Cell cycle arrest |

| Triazole Derivative B | A549 | 8.7 | Inhibition of tubulin polymerization |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research shows that compounds with a triazole ring can inhibit various bacterial strains effectively. The dihydroindene component may enhance membrane permeability or interfere with metabolic pathways in bacteria.

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Triazole Derivative C | S. aureus | 16 |

| Triazole Derivative D | P. aeruginosa | 64 |

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could act on receptors that regulate apoptosis or cell cycle progression.

- Membrane Disruption : The dihydroindene structure may facilitate interaction with microbial membranes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of triazole derivatives:

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with breast cancer, a derivative similar to 3-(2,3-dihydro-1H-indene) showed promising results in reducing tumor size when administered alongside standard chemotherapy.

Case Study 2: Antimicrobial Resistance

A study focusing on antibiotic-resistant strains demonstrated that the incorporation of a triazole moiety significantly enhanced the antimicrobial activity of existing antibiotics against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.